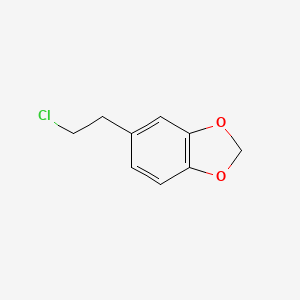

5-(2-chloroethyl)-2H-1,3-benzodioxole

Descripción general

Descripción

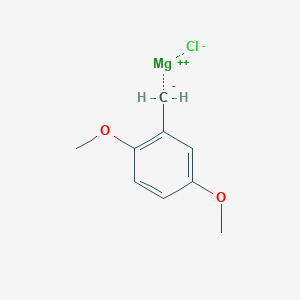

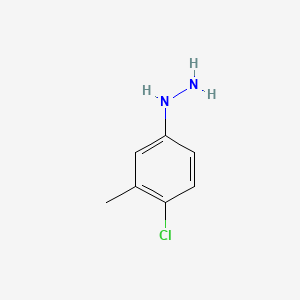

5-(2-chloroethyl)-2H-1,3-benzodioxole is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Eco-Sustainable Synthesis and Biological Evaluation

A study outlined the eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives, demonstrating their potential in anticancer, antibacterial, and DNA binding applications. These compounds, synthesized via a one-pot, microwave-assisted method, showed significant activity against cancer and bacterial cells, with some demonstrating greater potency than standard reference compounds like cisplatin and cinoxacin. The study highlights the facile and eco-friendly synthesis of these derivatives, offering a promising avenue for developing new anticancer and antibacterial agents with the capability of DNA binding (Gupta et al., 2016).

Antimicrobial Activity of Thioureides

Research into thioureides derived from 2-(4-chlorophenoxymethyl)-benzoic acid revealed specific antimicrobial activities against a variety of pathogens, including Gram-positive and Gram-negative bacteria, as well as Candida spp. The study identified compounds with broad antimicrobial activity, suggesting their potential for treating multidrug-resistant infections (Limban et al., 2008).

Investigation of Biological Activity

A series of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides was synthesized and evaluated for their biological activities. These compounds displayed significant antimycobacterial, antibacterial, and antifungal effects, showing promise as potential agents for treating various infections. The study also explored the relationship between the compounds' lipophilicity and their biological activity, contributing to the understanding of structure-activity relationships in this class of compounds (Imramovský et al., 2011).

Synthesis and Anti-Proliferative Activity

Another study focused on the synthesis and evaluation of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. Certain compounds in this series were identified as highly potent anti-proliferative agents, particularly against ovarian, renal, and breast cancer cell lines. The research underscores the therapeutic potential of these compounds in treating solid tumors (Madadi et al., 2014).

Mecanismo De Acción

Target of Action

The primary target of the compound 5-(2-Chloroethyl)-2H-1,3-Benzodioxole is the replication process of the herpes simplex virus type 1 (HSV-1) . The compound is preferentially phosphorylated by HSV-infected cells .

Mode of Action

This compound interacts with its targets by undergoing a phosphorylation process . The end product of this process, this compound 5’-triphosphate, acts as a competitive inhibitor of HSV-1 DNA polymerase activity . In the absence of the natural substrate dTTP, it also serves as an alternative substrate for viral and cellular DNA polymerase .

Biochemical Pathways

The compound this compound affects the biochemical pathway of HSV-1 DNA synthesis . It inhibits viral DNA synthesis at the level of the viral DNA polymerization reaction . This results in a concentration-dependent inhibition of viral progeny formation .

Pharmacokinetics

The pharmacokinetics of this compound involves its metabolic elimination . After oral administration, the parent compound and its metabolites are isolated from urine and faeces . The compound shows rapid phosphorolysis in vitro .

Result of Action

The result of the action of this compound is the inhibition of the replication of HSV-1 . This is achieved through the inhibition of viral DNA synthesis, which closely parallels the inhibition of viral progeny formation .

Propiedades

IUPAC Name |

5-(2-chloroethyl)-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVIYUCTLBXCMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578539 | |

| Record name | 5-(2-Chloroethyl)-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23808-46-0 | |

| Record name | 5-(2-Chloroethyl)-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile](/img/structure/B1611293.png)